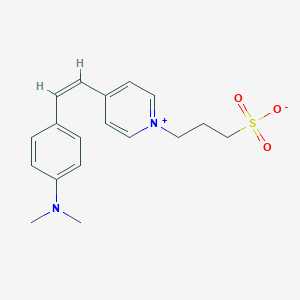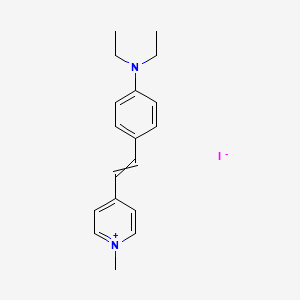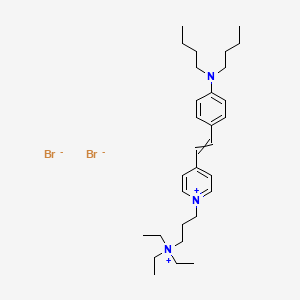
N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide
Übersicht
Beschreibung
N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide is a useful research compound. Its molecular formula is C30H49Br2N3 and its molecular weight is 611.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cell Apoptosis Monitoring : Kawasaki et al. (2000) observed that the fluorescence of this compound, referred to as FM1-43, translocates into intracellular structures during early stages of apoptosis in target cells induced by cytotoxic T lymphocytes (CTL). This phenomenon was associated with CTL-mediated killing and was observed in both perforin-mediated cytotoxicity and Fas-dependent apoptosis, suggesting its role in the early onset of apoptotic cell death (Kawasaki et al., 2000).
Synthesis of Catalysts : Nakamura et al. (2006) described the use of a similar pyridinium compound, N-(Polystyrylbutyl)pyridinium triflylimide, in immobilizing a zirconium(IV)-iron(III) binary metal complex, which was a catalyst for dehydrative ester condensation. This showcased its utility in synthesizing reusable catalysts for chemical reactions (Nakamura et al., 2006).
Endocytosis Marker in Plant Cells : Emans et al. (2002) assessed FM1-43 as a fluorescent marker for endocytosis in plant cells. They found that it stained cytoplasmic vesicles and vacuoles, with its uptake being sensitive to temperature and influenced by compounds like brefeldin A and wortmannin. This highlights its use in studying membrane endocytosis in plants (Emans et al., 2002).
Study of Protein-Reactive Dyes : Stevens et al. (1993) synthesized two protein-reactive fluorescent dyes based on the aminostyrylpyridinium structure. These dyes were shown to label covalently to bovine serum albumin, demonstrating their potential in protein labeling and biochemical studies (Stevens et al., 1993).
Interaction with Enzymes : Patriche et al. (2016) explored the interaction between pyridinium ligands and lipase enzyme. Their study provided insights into the binding and interaction mechanisms, which are relevant in understanding the behavior of such compounds in biological systems (Patriche et al., 2016).
Chemical Synthesis and Reactions : Various studies have explored the chemical synthesis and reactions involving pyridinium compounds, highlighting their versatility in organic synthesis and potential applications in developing new materials and chemical processes. This includes work by Schmidt et al. (2006), Levin et al. (2006), and others (Schmidt et al., 2006), (Levin et al., 2006).
Eigenschaften
IUPAC Name |
3-[4-[2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N3.2BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUVCAGXYLMFEC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



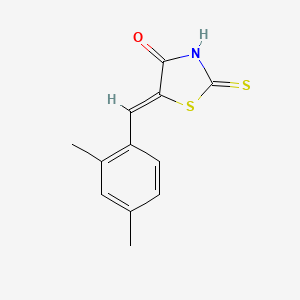

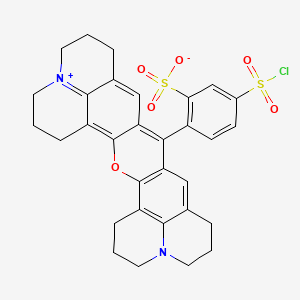
![Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B7765193.png)
![(2E)-2-[(2E)-2-[2-Chloro-3-[(Z)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B7765200.png)
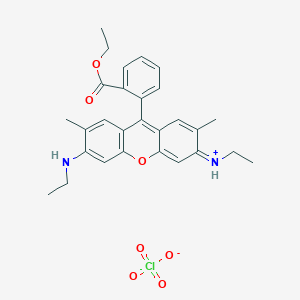
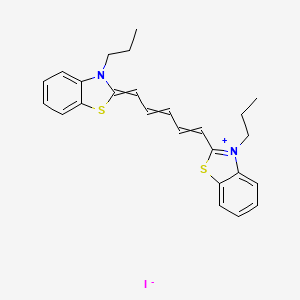
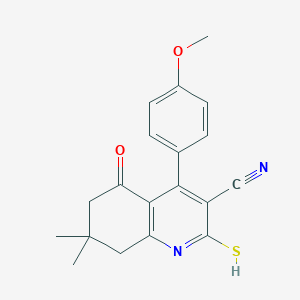

![4-Chloro-5-(2-furanyl)-thieno[2,3-d]pyrimidine](/img/structure/B7765232.png)

![3-pentyl-2-((1E,3Z)-3-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B7765236.png)
